5-Chloro-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-3-phenyl-1H-indole-2-carboxamide
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Overview
Description
5-Chloro-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-3-phenyl-1H-indole-2-carboxamide is a complex organic compound that features a unique structure combining indole, thiazolidine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-3-phenyl-1H-indole-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or dioxane and catalysts such as piperidine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-3-phenyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while substitution reactions could introduce new aromatic or aliphatic groups .
Scientific Research Applications
5-Chloro-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-3-phenyl-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-3-phenyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and thiazolidine-containing molecules. Examples include:
- 5-Chloro-2-methoxy-N-(4-(1,5-disubstituted)-4,5-dihydro-1H-pyrazol-3-yl)phenylbenzamide
- 5-Chloro-2-methoxy-N-(4-acetylphenyl)benzamide
Uniqueness
What sets 5-Chloro-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-3-phenyl-1H-indole-2-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
121650-04-2 |
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Molecular Formula |
C24H17ClN4O2S |
Molecular Weight |
460.9 g/mol |
IUPAC Name |
5-chloro-N-(4-oxo-2-phenylimino-1,3-thiazolidin-3-yl)-3-phenyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C24H17ClN4O2S/c25-16-11-12-19-18(13-16)21(15-7-3-1-4-8-15)22(27-19)23(31)28-29-20(30)14-32-24(29)26-17-9-5-2-6-10-17/h1-13,27H,14H2,(H,28,31) |
InChI Key |
YHCGZOSEKFUXNK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=NC2=CC=CC=C2)S1)NC(=O)C3=C(C4=C(N3)C=CC(=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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